2-Chloro-7-fluoroquinoxaline
Overview
Description
2-Chloro-7-fluoroquinoxaline is a chemical compound with the molecular formula C8H4ClFN2 . It is a derivative of quinoxaline, a class of compounds that have been found to possess a wide range of biological properties .
Synthesis Analysis
The synthesis of 2-Chloro-7-fluoroquinoxaline and its derivatives has been a subject of research. A study describes a new sequence of 6-chloro-7-fluoro quinoxaline derivatives. The first step involves the protection of the amino group of 3-chloro-4-fluoro benzamine via acetylation reaction to give an intermediate n-(3-chloro-4-fluorophenyl)acetamide .Molecular Structure Analysis
The molecular structure of 2-Chloro-7-fluoroquinoxaline consists of a quinoxaline core, which is a bicyclic compound containing a benzene ring fused with a pyrazine ring. It has a chlorine atom substituted at the 2nd position and a fluorine atom at the 7th position .Scientific Research Applications
Antiviral Agents
Quinoxaline derivatives, including 2-Chloro-7-fluoroquinoxaline, have been studied for their potential as antiviral agents . These compounds show very interesting biological properties, ensuring them a bright future in medicinal chemistry . They have been found to be effective against several viruses that have jumped from animals to humans, triggering sizable outbreaks .
Anticancer Agents
Quinoxaline derivatives also show promise in the field of oncology . Their unique chemical structure and properties make them effective in combating various forms of cancer .
Antileishmanial Agents
Another potential application of 2-Chloro-7-fluoroquinoxaline is in the treatment of leishmaniasis . This is a disease caused by parasites of the Leishmania type and can be potentially fatal if left untreated .
Antibacterial Agents
Fluoroquinolones, a class of drugs that includes 2-Chloro-7-fluoroquinoxaline, have been found to possess a high level of antibacterial activity . They are effective against a wide spectrum of bacteria, surpassing many antibiotics .
Antifungal Agents
Quinoxaline 1,4-dioxides, which include 2-Chloro-7-fluoroquinoxaline, have been found to have antifungal properties . This makes them potentially useful in the treatment of various fungal infections .
Insecticidal Agents
Quinoxaline 1,4-dioxides have also been found to have insecticidal properties . This could make 2-Chloro-7-fluoroquinoxaline a potential ingredient in insecticides .
Herbicidal Agents
In addition to their insecticidal properties, quinoxaline 1,4-dioxides have been found to have herbicidal properties . This could make 2-Chloro-7-fluoroquinoxaline a potential ingredient in herbicides .
Antiparasitic Agents
Finally, quinoxaline 1,4-dioxides have been found to have antiparasitic properties . This could make 2-Chloro-7-fluoroquinoxaline a potential treatment for various parasitic infections .
Mechanism of Action
Target of Action
Quinoxaline derivatives, which include 2-chloro-7-fluoroquinoxaline, have been identified as potential antiviral agents . These compounds have shown promising results against various viruses, indicating that they may interact with viral proteins or enzymes .
Mode of Action
It’s known that quinoxaline derivatives can inhibit viral egress, which is the process of releasing new virus particles from the host cell . This suggests that 2-Chloro-7-fluoroquinoxaline might interact with its targets to prevent the replication or spread of viruses .
Biochemical Pathways
Given its potential antiviral properties, it’s likely that it interferes with the life cycle of viruses, possibly by inhibiting viral replication or assembly .
Result of Action
Based on its potential antiviral properties, it’s likely that it inhibits the replication or spread of viruses within the host organism .
properties
IUPAC Name |
2-chloro-7-fluoroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGARDJKGRYPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855795 | |
Record name | 2-Chloro-7-fluoroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-fluoroquinoxaline | |
CAS RN |
1233932-59-6 | |
Record name | 2-Chloro-7-fluoroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-7-fluoroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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